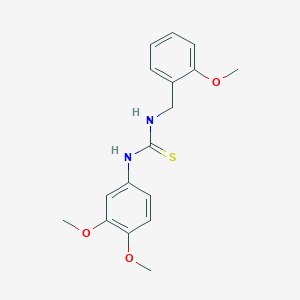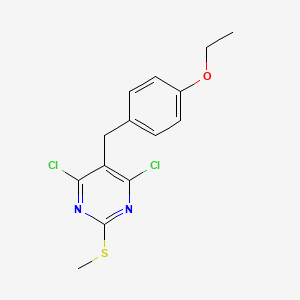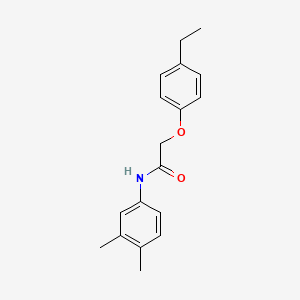![molecular formula C14H14N4 B5879439 5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)
5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazolopyrimidine derivatives and has been synthesized by several methods. The purpose of
作用機序
The mechanism of action of 5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been reported to act as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. It has also been reported to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine have been studied in vitro and in vivo. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
The advantages of using 5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments include its potential therapeutic applications in various fields, its selective inhibition of COX-2 enzyme, and its ability to reduce inflammation and oxidative stress. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an anti-cancer agent. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis method.
合成法
The synthesis of 5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been reported by several researchers. One of the methods involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and then cyclization with triethyl orthoformate. Another method involves the reaction of 4-methylphenylhydrazine with 1,3-dimethyl-2-nitrobenzene in the presence of sodium methoxide followed by reduction with zinc and acetic acid.
科学的研究の応用
5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
5,7-dimethyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-4-6-12(7-5-9)13-16-14-15-10(2)8-11(3)18(14)17-13/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMCBXQCCISRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)

![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)




![4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)

![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)